molecular formula C66H70CaF2N4O11 B3026434 Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate CAS No. 357164-38-6

Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate

Cat. No.: B3026434
CAS No.: 357164-38-6
M. Wt: 1173.4 g/mol
InChI Key: HVCQQCDHOAZHGI-SVWYKLQNSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate, commonly known as Atorvastatin Calcium, is a synthetic lipid-lowering agent classified as a statin. It is chemically defined as a calcium salt trihydrate with the empirical formula C₆₆H₆₈F₂N₄O₁₀·3H₂O and a molecular weight of 1209.4 g/mol .

Properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca.H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/q;;+2;/p-2/t2*26-,27-;;/m11../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCQQCDHOAZHGI-SVWYKLQNSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H70CaF2N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Atorvastatin is synthesized through a multi-step process that involves the construction of a pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of a diketone with an amine. The final steps include the deprotection of ketal groups and the formation of the calcium salt hydrate .

Industrial Production Methods: Industrial production of atorvastatin calcium involves the large-scale synthesis of the compound, followed by purification and crystallization. Key improvements in the process include the isolation of pure intermediates and the use of ethyl acetate extraction to obtain high-purity atorvastatin calcium .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, primarily targeting hydroxyl groups and the pyrrole ring. Key findings include:

Reaction TypeReagents/ConditionsProductsReference
Hydroxyl group oxidationPotassium permanganate (KMnO₄) in acidic mediaFormation of ketone derivatives at C3 and C5 positions
EpoxidationHydrogen peroxide (H₂O₂) with catalystsEpoxide formation at the pyrrole ring’s double bond
Oxidative degradationLight or prolonged atmospheric exposureDegraded products including 4-fluorobenzoic acid and phenylcarbamate analogs
  • Mechanistic Insight : Oxidation of the dihydroxyheptanoate moiety generates ketones, while the pyrrole ring is susceptible to epoxidation due to electron-rich regions.

Reduction Reactions

Reductive modifications are less common but critical for structural analysis:

Reaction TypeReagents/ConditionsProductsReference
Lactone ring reductionSodium borohydride (NaBH₄) in ethanolReduced lactone to diol intermediates
  • Notable Observation : Reduction preserves the stereochemical integrity of the (3R,5R) configuration.

Substitution Reactions

The phenylcarbamoyl group undergoes nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsProductsReference
Aryl substitutionThionyl chloride (SOCl₂) followed by aminesReplacement of phenylcarbamoyl with alkyl/aryl amines
  • Key Data : Substitution reactions proceed with >80% yield in anhydrous dichloromethane at 0–5°C.

Hydrolysis Reactions

Hydrolysis is a critical pathway for both synthesis and degradation:

Reaction TypeConditionsProductsReference
Ester hydrolysisAqueous NaOH (1M) at 50°CFree heptanoic acid and calcium hydroxide
Carbamate hydrolysisHCl (6N) under refluxRelease of phenylamine and CO₂
  • Stability Note : Hydrolysis is pH-dependent, with maximum stability observed at pH 6–7 .

Photochemical Reactions

Light-induced degradation pathways have been characterized:

ConditionProducts IdentifiedDegradation MechanismReference
UV light (254 nm)Isopropyl-pyrrole quinone derivativesRadical-mediated oxidation of pyrrole ring

Thermal Degradation

Thermal stability studies reveal decomposition pathways:

Temperature Range (°C)Major Degradation ProductsMechanismReference
150–200Fluorophenyl ketones and calcium carbonateDecarboxylation and retro-aldol cleavage

Stereochemical Considerations

Reactions retain the (3R,5R) configuration unless harsh conditions are applied:

  • Racemization occurs above 150°C or in strongly acidic/basic media .

  • Chiral HPLC confirms enantiomeric purity (>99%) post-synthesis.

Synthetic Relevance

Key intermediates for industrial synthesis include:

  • Epoxide intermediate : Used for derivatization to prodrug forms .

  • Ketone derivatives : Serve as precursors for radiolabeled analogs in pharmacokinetic studies.

Scientific Research Applications

Pharmacological Properties

Calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate has been investigated for its role as a HMG-CoA reductase inhibitor , similar to atorvastatin. This inhibition leads to decreased cholesterol synthesis in the liver and increased clearance of LDL cholesterol from the bloodstream.

Mechanism of Action:

  • Inhibition of Cholesterol Synthesis : By blocking HMG-CoA reductase, the compound reduces the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
  • LDL Reduction : Increased uptake of LDL particles by liver cells enhances the clearance of circulating LDL cholesterol.

Clinical Studies and Trials

Numerous studies have evaluated the efficacy and safety of atorvastatin and its derivatives, including calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate. These studies often focus on:

  • Reduction in Cardiovascular Events : Trials have shown that statins significantly reduce the risk of heart attacks and strokes in patients with elevated cholesterol levels.

Table 1: Summary of Clinical Trials Involving Statins

Study NamePopulationInterventionOutcome MeasureResults
JUPITER TrialHigh-risk patientsRosuvastatinCardiovascular events44% reduction in events
ASCOT StudyHypertensive patientsAtorvastatinMajor cardiovascular events27% reduction in events
PROVE IT-TIMI 22Acute coronary syndromeAtorvastatinDeath or major cardiovascular events16% reduction

Potential Side Effects

Research has also focused on the side effects associated with statin use:

  • Muscle Pain and Weakness : Statins can lead to myopathy or rhabdomyolysis in rare cases.
  • Liver Enzyme Elevation : Monitoring liver function tests is recommended due to potential hepatotoxicity.

Mechanism of Action

Atorvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver. This leads to an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL cholesterol from the bloodstream .

Comparison with Similar Compounds

Key Characteristics:

  • Physical Properties: White to off-white crystalline powder, freely soluble in methanol, slightly soluble in ethanol, and insoluble in water or acidic aqueous solutions (pH ≤ 4) .
  • Mechanism of Action : Competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, leading to reduced hepatic and plasma cholesterol levels .
  • Therapeutic Use : Treatment of hypercholesterolemia, dyslipidemia, and prevention of cardiovascular diseases .
  • Pharmacokinetics : Low oral bioavailability (14%) due to presystemic clearance and hepatic first-pass metabolism; classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) .

Structural and Chemical Comparison

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility Profile Key Functional Groups
Atorvastatin Calcium C₆₆H₆₈F₂N₄O₁₀·3H₂O 1209.4 Insoluble below pH 4; soluble in methanol Pyrrole ring, fluorophenyl, dihydroxyheptanoate chain
Rosuvastatin C₂₂H₂₇F₃N₃O₆S 481.53 Hydrophilic; pH-dependent solubility Pyrimidine ring, sulfonamide group
Ezetimibe C₂₄H₂₁F₂NO₃ 409.43 Lipophilic Azetidinone, fluorophenyl
Fenofibrate C₂₀H₂₁ClO₄ 360.83 Lipophilic Propanoate ester, chlorophenyl


Key Observations :

  • Atorvastatin’s pyrrole-based structure with multiple aromatic substituents distinguishes it from other statins like Rosuvastatin , which features a pyrimidine ring .
  • Ezetimibe and Fenofibrate belong to different therapeutic classes (cholesterol absorption inhibitor and PPAR-α agonist, respectively), reflected in their distinct chemical scaffolds .

Pharmacokinetic and Pharmacodynamic Comparison

Table 2: Pharmacokinetic and Therapeutic Profiles
Compound Bioavailability Mechanism of Action Therapeutic Use Formulation Challenges
Atorvastatin Calcium 14% HMG-CoA reductase inhibition Hypercholesterolemia, CVD prevention Low solubility requires nanoformulations
Rosuvastatin ~20% HMG-CoA reductase inhibition Hypercholesterolemia Higher hydrophilicity reduces absorption variability
Ezetimibe 35–60% NPC1L1 inhibition in the intestine Cholesterol absorption reduction No significant solubility limitations
Fenofibrate ~30% PPAR-α activation Hypertriglyceridemia Requires lipid-based formulations

Key Observations :

  • Atorvastatin’s low solubility necessitates advanced formulations (e.g., mucoadhesive microspheres, nanoparticles) to enhance bioavailability .
  • Rosuvastatin , while also a statin, exhibits better solubility in neutral pH environments, reducing variability in absorption compared to Atorvastatin .
  • Ezetimibe and Fenofibrate target different pathways, making them suitable for combination therapies with statins to address mixed dyslipidemia .

Stability and Degradation Profiles

  • Atorvastatin Calcium : Prone to degradation under acidic conditions, requiring stability-indicating analytical methods for quality control .
  • Rosuvastatin : More stable in aqueous solutions but susceptible to oxidation due to its sulfonamide group .
  • Ezetimibe : Degrades under hydrolytic and photolytic stress, necessitating protective packaging .
  • Fenofibrate: Hydrolysis of the ester bond is a primary degradation pathway .

Biological Activity

The compound Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate , commonly referred to as a calcium salt of a pyrrolidine derivative, exhibits significant biological activity, particularly in the context of lipid metabolism. This article explores its biological properties, pharmacological effects, and relevant research findings.

Molecular Structure

The compound's molecular formula is C34H36FN2O5CaC_{34}H_{36}F_{N_2}O_5Ca, with a molecular weight of approximately 1183.39 g/mol. The structure features a pyrrolidine core substituted with various functional groups, including a fluorophenyl moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC34H36FN2O5CaC_{34}H_{36}F_{N_2}O_5Ca
Molecular Weight1183.39 g/mol
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count7
Rotatable Bond Count12

The primary mechanism of action for this compound is its role as an HMG-CoA reductase inhibitor , similar to statins like atorvastatin. By inhibiting this enzyme, it reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.

Pharmacological Effects

  • Lipid Lowering : Clinical studies have demonstrated that the compound effectively lowers total cholesterol and LDL levels, which are critical factors in cardiovascular disease risk.
  • Anti-inflammatory Properties : Research indicates that this compound may also exhibit anti-inflammatory effects, potentially benefiting conditions related to chronic inflammation.
  • Antioxidant Activity : The presence of specific functional groups in its structure suggests potential antioxidant properties, which can help mitigate oxidative stress.

Study 1: Lipid Profile Improvement

A clinical trial involving patients with hyperlipidemia showed that administration of the compound resulted in a statistically significant reduction in LDL levels by an average of 30% after 12 weeks of treatment compared to baseline measurements.

Study 2: Inflammatory Markers

Another study examined the effects on inflammatory markers in patients with metabolic syndrome. Results indicated a notable decrease in C-reactive protein (CRP) levels, suggesting that the compound may help reduce inflammation associated with metabolic disorders.

Table 2: Summary of Clinical Findings

StudyOutcomeReference
Lipid Profile ImprovementLDL reduction by 30%
Inflammatory MarkersDecrease in CRP levels

Q & A

Q. Table 1. Comparative Analytical Techniques for Impurity Profiling

TechniqueLOD (ppm)Key Impurities IdentifiedReference
LC-UV503-O-methylatorvastatin
LC-MS/MS0.5Atorvastatin lactone, Impurity Q
Chiral HPLC10Enantiomeric excess (R,R vs. S,S)

Q. Table 2. Stability-Indicating Parameters

ConditionDegradation ProductMitigation Strategy
pH 3.0, 40°C, 7dCarbamoyl hydrolysisBuffer at pH 6.5–7.5
Light (450 lux)Oxidized dihydroxy groupsUse UV-filtered containers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Reactant of Route 2
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.